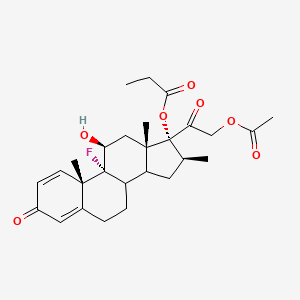

Betamethasone-21-Acetate-17-Propionate

Description

Overview of Synthetic Corticosteroids: A Chemical Perspective

From a chemical standpoint, all corticosteroids are built upon a characteristic four-ring steroid nucleus (cyclopentanoperhydrophenanthrene). nih.gov Natural glucocorticoids, such as cortisol, are synthesized in the adrenal cortex from cholesterol. libretexts.orgwikipedia.org Synthetic corticosteroids are derived by chemically modifying this basic structure. These modifications are strategically implemented to alter the molecule's biological activity.

Key structural modifications that enhance glucocorticoid activity include:

Introduction of a double bond between carbons 1 and 2 of the A-ring (as seen in prednisolone) increases glucocorticoid potency relative to cortisol. musculoskeletalkey.com

Fluorination at the 9α-position of the B-ring significantly boosts both glucocorticoid and mineralocorticoid activity. uomustansiriyah.edu.iq

Methylation at the 16-position on the D-ring, as seen in betamethasone (B1666872) (16β-methyl) and dexamethasone (B1670325) (16α-methyl), enhances anti-inflammatory potency and virtually eliminates the mineralocorticoid (salt-retaining) effects associated with earlier compounds. nih.govmusculoskeletalkey.com

Betamethasone itself is a synthetic derivative of prednisolone, featuring a 9α-fluoro group and a 16β-methyl group. These alterations result in a compound with high glucocorticoid potency.

Significance of Esterification in Glucocorticoid Derivatives

Esterification is a fundamental chemical strategy used to modify the properties of corticosteroid molecules. This process involves the formation of an ester by reacting the hydroxyl (-OH) groups on the steroid backbone, typically at the C-17 and/or C-21 positions, with a carboxylic acid. acs.orgnih.gov The resulting esters can have profoundly different physicochemical and biological properties compared to the parent alcohol.

The primary goals and consequences of esterification in glucocorticoid derivatives include:

Enhanced Lipophilicity : Adding ester groups, especially those with longer carbon chains like propionate (B1217596), increases the molecule's lipid solubility. nih.govuomustansiriyah.edu.iq This improved lipophilicity can enhance absorption through the skin and cell membranes. uomustansiriyah.edu.iq

Increased Potency : Lipophilic ester groups at the C-17α position can significantly enhance glucocorticoid activity. nih.gov Research has shown that diesterification at both the C-17 and C-21 positions often yields the highest potencies for topical anti-inflammatory action. nih.gov

Modified Pharmacokinetics : Esterification can alter the rate at which the drug is absorbed, metabolized, and cleared from the body. More lipid-soluble esters can create a "depot" effect at the site of administration, leading to a slower release and prolonged duration of action. uomustansiriyah.edu.iq Synthetic glucocorticoids are often formulated as organic esters for this reason. musculoskeletalkey.com

Betamethasone-21-Acetate-17-Propionate is a diester, meaning two hydroxyl groups of the parent betamethasone molecule have been esterified. The C-21 hydroxyl is esterified with acetic acid to form an acetate (B1210297) ester, and the C-17 hydroxyl is esterified with propionic acid to form a propionate ester. This dual modification is designed to maximize its potency and influence its behavior in biological systems.

| Modification | Chemical Group Added | Primary Effect on Properties |

|---|---|---|

| Esterification at C-21 | Acetate (-OCOCH₃) | Modulates solubility and rate of hydrolysis to the active form. |

| Esterification at C-17 | Propionate (-OCOC₂H₅) | Significantly increases lipophilicity and receptor binding affinity, enhancing potency. nih.gov |

| Diesterification (C-17 & C-21) | Both Acetate and Propionate | Combines effects to optimize potency and pharmacokinetic profile for specific applications. nih.gov |

Chemical Nomenclature and Stereochemical Considerations for this compound

Precise chemical identification is critical in scientific research. This compound is defined by its specific chemical structure, nomenclature, and stereochemistry.

The systematic IUPAC name for the compound is (11b,16b)-21-(Acetyloxy)-9-fluoro-11-hydroxy-16-methyl-17-(1-oxopropoxy)pregna-1,4-diene-3,20-dione. biosynth.com This name precisely describes the location of each functional group on the pregnane (B1235032) steroid backbone. The stereochemistry is also explicitly defined, indicating the specific spatial orientation of substituents, which is crucial for biological activity. The molecule has 8 defined stereocenters, leading to its specific three-dimensional shape that allows it to bind to the glucocorticoid receptor. fda.govncats.io

| Property | Identifier |

|---|---|

| CAS Number | 5514-81-8 biosynth.com |

| Molecular Formula | C₂₇H₃₅FO₇ ncats.io |

| Molecular Weight | 490.56 g/mol ncats.io |

| IUPAC Name | (11b,16b)-21-(Acetyloxy)-9-fluoro-11-hydroxy-16-methyl-17-(1-oxopropoxy)pregna-1,4-diene-3,20-dione biosynth.com |

| Stereochemistry | Absolute, with 8 defined stereocenters fda.govncats.io |

Research Gaps and Future Directions in Chemical and Mechanistic Studies

Despite the widespread use of synthetic glucocorticoids, significant gaps remain in the fundamental understanding of their chemical and mechanistic actions. Future research is needed to address these areas to develop more refined and targeted therapies.

One major challenge is to dissociate the desired anti-inflammatory effects from the often-detrimental metabolic side effects. researchgate.net The current understanding is that glucocorticoids exert their effects through two primary mechanisms: transactivation and transrepression. Transrepression, the suppression of pro-inflammatory genes, is thought to be responsible for the anti-inflammatory benefits, while transactivation, the activation of other genes, is linked to many side effects. nih.gov A key goal in medicinal chemistry is to design "dissociated glucocorticoids" that preferentially mediate transrepression over transactivation, though success has been limited. acs.org

Further research is also required to understand the cell- and tissue-specific actions of glucocorticoids. nih.gov The response to a given glucocorticoid can vary significantly between different cell types, and the reasons for this variability are not fully understood. nih.gov Additionally, inter-individual variability in patient response and the development of glucocorticoid resistance remain poorly understood phenomena that limit therapeutic efficacy. nih.govnih.gov Future mechanistic studies, aided by genomics, proteomics, and metabolomics, are needed to elucidate the complex molecular pathways governed by these compounds and to identify new chemical structures with improved therapeutic profiles. nih.gov

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C27H35FO7 |

|---|---|

Molecular Weight |

490.6 g/mol |

IUPAC Name |

[(9R,10S,11S,13S,16S,17R)-17-(2-acetyloxyacetyl)-9-fluoro-11-hydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl] propanoate |

InChI |

InChI=1S/C27H35FO7/c1-6-23(33)35-27(22(32)14-34-16(3)29)15(2)11-20-19-8-7-17-12-18(30)9-10-24(17,4)26(19,28)21(31)13-25(20,27)5/h9-10,12,15,19-21,31H,6-8,11,13-14H2,1-5H3/t15-,19?,20?,21-,24-,25-,26-,27-/m0/s1 |

InChI Key |

KJYZDNSUFNSFOL-ULAZTBMRSA-N |

Isomeric SMILES |

CCC(=O)O[C@@]1([C@H](CC2[C@@]1(C[C@@H]([C@]3(C2CCC4=CC(=O)C=C[C@@]43C)F)O)C)C)C(=O)COC(=O)C |

Canonical SMILES |

CCC(=O)OC1(C(CC2C1(CC(C3(C2CCC4=CC(=O)C=CC43C)F)O)C)C)C(=O)COC(=O)C |

Origin of Product |

United States |

Advanced Structural Elucidation and Conformational Analysis of Betamethasone 21 Acetate 17 Propionate

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

Due to the absence of published experimental NMR data specifically for Betamethasone-21-Acetate-17-Propionate, the following analysis is based on established spectral data for the parent Betamethasone (B1666872) molecule and its closely related derivatives, including Betamethasone 21-acetate and Betamethasone 17,21-dipropionate. The chemical shifts and coupling constants are predicted based on the expected electronic and steric influences of the acetate (B1210297) and propionate (B1217596) functional groups on the core steroid structure.

The ¹H NMR spectrum of this compound is anticipated to exhibit a complex pattern of signals characteristic of the steroid backbone, supplemented by resonances from the acetate and propionate ester groups. The protons in the A and B rings, particularly the vinyl protons at C1, C2, and C4, are expected to appear in the downfield region. The methyl protons of the acetate and propionate groups, as well as the methyl groups on the steroid nucleus (C18 and C19), would resonate in the upfield region. The presence of the fluorine atom at the C9 position is expected to introduce complex splitting patterns for nearby protons.

Interactive Data Table: Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |

| H-1 | ~7.2-7.3 | d | ~10.0 |

| H-2 | ~6.2-6.3 | dd | ~10.0, ~2.0 |

| H-4 | ~6.0-6.1 | s | |

| H-6α | ~2.4-2.5 | m | |

| H-6β | ~2.3-2.4 | m | |

| H-11 | ~4.1-4.2 | m | |

| H-16 | ~2.8-2.9 | m | |

| H-18 (CH₃) | ~0.9-1.0 | s | |

| H-19 (CH₃) | ~1.2-1.3 | s | |

| H-21a | ~4.8-4.9 | d | ~17.0 |

| H-21b | ~4.6-4.7 | d | ~17.0 |

| Acetate CH₃ | ~2.1-2.2 | s | |

| Propionate CH₂ | ~2.3-2.4 | q | ~7.5 |

| Propionate CH₃ | ~1.1-1.2 | t | ~7.5 |

Note: The chemical shifts are estimations based on analogous compounds and may vary in an experimental spectrum.

The ¹³C NMR spectrum, in conjunction with Distortionless Enhancement by Polarization Transfer (DEPT) experiments, would provide a definitive count of the carbon atoms and distinguish between methyl (CH₃), methylene (B1212753) (CH₂), methine (CH), and quaternary carbons (C). The carbonyl carbons of the ketone at C3 and C20, as well as the ester carbonyls of the acetate and propionate groups, are expected to be the most downfield signals. The DEPT-135 spectrum would show positive signals for CH and CH₃ carbons and negative signals for CH₂ carbons, while quaternary carbons would be absent. A DEPT-90 spectrum would exclusively display signals for CH carbons.

Interactive Data Table: Predicted ¹³C NMR Chemical Shifts and DEPT Analysis for this compound

| Carbon | Predicted Chemical Shift (ppm) | DEPT-135 | DEPT-90 |

| C-1 | ~155-156 | CH | CH |

| C-2 | ~128-129 | CH | CH |

| C-3 | ~186-187 | C | |

| C-4 | ~124-125 | CH | CH |

| C-5 | ~168-169 | C | |

| C-9 | C | ||

| C-11 | ~67-68 | CH | CH |

| C-17 | ~90-91 | C | |

| C-18 | ~16-17 | CH₃ | |

| C-19 | ~19-20 | CH₃ | |

| C-20 | ~205-206 | C | |

| C-21 | ~68-69 | CH₂ | |

| Acetate C=O | ~170-171 | C | |

| Acetate CH₃ | ~20-21 | CH₃ | |

| Propionate C=O | ~173-174 | C | |

| Propionate CH₂ | ~27-28 | CH₂ | |

| Propionate CH₃ | ~9-10 | CH₃ |

Note: The chemical shifts are estimations based on analogous compounds and may vary in an experimental spectrum. The C-9 signal is expected to be a doublet due to coupling with fluorine.

Two-dimensional NMR techniques are indispensable for the unambiguous assignment of the complex ¹H and ¹³C NMR spectra and for confirming the stereochemistry.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton coupling networks, allowing for the tracing of connections within the steroid rings and the propionate side chain. For instance, cross-peaks between H-1 and H-2 would be expected.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms, providing a powerful tool for assigning the resonances of protonated carbons.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are separated by two or three bonds. HMBC is crucial for identifying the connectivity of quaternary carbons and for confirming the placement of the acetate and propionate groups. For example, a correlation between the H-21 protons and the acetate carbonyl carbon would confirm the 21-acetate linkage.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY experiments provide information about the spatial proximity of protons. This is vital for confirming the stereochemistry of the steroid, such as the β-orientation of the methyl group at C16 and the relative orientations of other substituents.

Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Pathway Analysis

High-resolution mass spectrometry is employed to accurately determine the elemental composition of this compound. The experimentally measured monoisotopic mass would be compared to the theoretical mass calculated from its molecular formula, C₂₇H₃₅FO₇.

Data Table: Molecular Weight Information for this compound

| Parameter | Value |

| Molecular Formula | C₂₇H₃₅FO₇ |

| Theoretical Monoisotopic Mass | 490.2367 |

| Nominal Mass | 490.56 |

Tandem mass spectrometry (MS/MS) provides detailed structural information by inducing fragmentation of a selected precursor ion and analyzing the resulting product ions. The fragmentation of this compound is expected to follow pathways observed for other betamethasone esters. dshs-koeln.de

A primary fragmentation step would likely involve the loss of hydrogen fluoride (B91410) (HF), a common fragmentation for fluorinated steroids. dshs-koeln.de Subsequent fragmentation could involve the neutral loss of water (H₂O), acetic acid (from the 21-acetate group), and propionic acid (from the 17-propionate group). The cleavage of the side chains would lead to characteristic fragment ions that can be used to confirm the presence and location of the ester groups.

Interactive Data Table: Predicted MS/MS Fragmentation of this compound

| Precursor Ion (m/z) | Proposed Neutral Loss | Fragment Ion (m/z) | Interpretation |

| 491.2 [M+H]⁺ | HF | 471.2 | Loss of Hydrogen Fluoride |

| 491.2 [M+H]⁺ | CH₃COOH | 431.2 | Loss of Acetic Acid |

| 491.2 [M+H]⁺ | C₃H₆O₂ | 417.2 | Loss of Propionic Acid |

| 471.2 [M+H-HF]⁺ | H₂O | 453.2 | Loss of Water |

| 471.2 [M+H-HF]⁺ | CH₃COOH | 411.2 | Loss of Acetic Acid |

| 471.2 [M+H-HF]⁺ | C₃H₆O₂ | 397.2 | Loss of Propionic Acid |

Note: The m/z values are based on nominal masses and may vary slightly in a high-resolution spectrum. The relative abundance of these fragments would depend on the collision energy used in the MS/MS experiment.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Characterization

Spectroscopic methods such as Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are fundamental tools for the characterization of this compound, providing valuable information about its constituent functional groups and conjugated systems.

Infrared (IR) Spectroscopy: IR spectroscopy is particularly effective for identifying the characteristic vibrational frequencies of the functional groups within the molecule. The IR spectrum of this compound is expected to exhibit a series of absorption bands that confirm the presence of its key structural features. The steroid nucleus and its acetate and propionate esters give rise to a complex but interpretable spectrum.

Key expected IR absorption bands include:

O-H Stretching: A broad band in the region of 3500-3200 cm⁻¹ corresponding to the hydroxyl group at the C11 position.

C=O Stretching: Multiple strong absorption bands are anticipated in the carbonyl region (1800-1650 cm⁻¹). These include distinct peaks for the C20 ketone, the C3 ketone of the α,β-unsaturated system, and the ester carbonyls of the acetate and propionate groups at C21 and C17, respectively. For instance, the α,β-unsaturated ketone typically absorbs at a lower wavenumber (around 1660 cm⁻¹) due to conjugation. wikipedia.org The ester carbonyls are expected at higher wavenumbers, typically in the 1760-1735 cm⁻¹ range.

C=C Stretching: A peak around 1620-1600 cm⁻¹ is characteristic of the C=C double bonds in the A-ring of the steroid nucleus. wikipedia.org

C-O Stretching: Strong bands in the 1300-1000 cm⁻¹ region arise from the C-O stretching vibrations of the hydroxyl and ester functionalities.

| Functional Group | Expected Wavenumber (cm⁻¹) | Vibrational Mode |

|---|---|---|

| Hydroxyl (C11-OH) | 3500 - 3200 | O-H Stretch |

| Ester Carbonyls (C17, C21) | 1760 - 1735 | C=O Stretch |

| Ketone (C20) | ~1710 | C=O Stretch |

| Conjugated Ketone (C3) | ~1660 | C=O Stretch |

| Alkenyl (A-Ring) | 1620 - 1600 | C=C Stretch |

| Esters / Alcohol | 1300 - 1000 | C-O Stretch |

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within the molecule. For corticosteroids like this compound, the most significant feature in the UV spectrum is the absorption maximum (λ_max) due to the π → π* transition of the conjugated enone system in the A-ring (pregna-1,4-diene-3-one structure). This typically results in a strong absorption band at approximately 240 nm, which is a hallmark for this class of steroids and is often used for quantitative analysis. nih.govnihs.go.jp

Single-Crystal X-ray Diffraction for Solid-State Structure Determination

Single-crystal X-ray diffraction is the most definitive method for determining the precise three-dimensional atomic arrangement of a molecule in its solid state. While a specific crystal structure for this compound is not widely published, analysis of closely related corticosteroids, such as dexamethasone (B1670325) and hydrocortisone (B1673445) acetate, provides a robust model for its expected solid-state conformation. wikipedia.orgcambridge.orgproquest.com

The analysis would reveal:

Absolute Stereochemistry: Confirmation of the stereochemistry at all chiral centers within the steroid nucleus.

Ring Conformation: The characteristic chair conformation of the A, B, and C rings and the envelope conformation of the D ring.

Side Chain Orientation: The precise orientation of the 16β-methyl group, the 17-propionate, and the 21-acetate side chains. Intermolecular interactions, such as hydrogen bonding involving the C11-hydroxyl group, play a crucial role in dictating the preferred conformation in the crystal lattice. cambridge.org

Crystallographic Parameters: Key data including the space group, unit cell dimensions, and atomic coordinates. For example, hydrocortisone acetate crystallizes in the monoclinic space group P2₁ with specific unit cell dimensions (a ≈ 8.85 Å, b ≈ 13.54 Å, c ≈ 8.87 Å, β ≈ 101.5°). cambridge.orgproquest.com Similar detailed parameters would be expected for this compound.

| Crystallographic Parameter | Expected Information | Example from Related Compound (Hydrocortisone Acetate) cambridge.orgproquest.com |

|---|---|---|

| Crystal System | The symmetry of the unit cell | Monoclinic |

| Space Group | Symmetry operations of the crystal | P2₁ |

| Unit Cell Dimensions | Size and shape of the unit cell | a = 8.85173 Å, b = 13.53859 Å, c = 8.86980 Å, β = 101.5438° |

| Volume (V) | Volume of the unit cell | 1041.455 ų |

| Molecules per Unit Cell (Z) | Number of molecules in the unit cell | 2 |

Chiroptical Spectroscopy (Circular Dichroism, Optical Rotatory Dispersion) for Conformational Studies

Chiroptical techniques, such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are powerful for studying the stereochemistry and solution-state conformation of chiral molecules like this compound. wikipedia.org These methods measure the differential interaction of the molecule with left and right circularly polarized light. kud.ac.inmedchemexpress.com

Circular Dichroism (CD): CD spectroscopy measures the difference in absorption of left and right circularly polarized light by a chiral molecule in its absorption bands. wikipedia.org For steroids, the CD spectrum is particularly sensitive to the conformation of the fused ring system and the environment around its chromophores, primarily the carbonyl groups. The α,β-unsaturated ketone in the A-ring and the C20 ketone are the main chromophores that produce distinct CD signals. The sign and magnitude of these signals can provide information about the puckering of the rings and the spatial arrangement of substituents.

Optical Rotatory Dispersion (ORD): ORD measures the change in optical rotation of a substance with a change in the wavelength of light. kud.ac.in The phenomenon known as the "Cotton effect" describes the characteristic change in optical rotation in the vicinity of an absorption band. kud.ac.in The sign of the Cotton effect curve (positive or negative) for the n → π* transition of the ketone chromophores in steroids is directly related to the absolute configuration of the surrounding chiral centers, as described by the Octant Rule. acs.org These studies are crucial for confirming the stereochemical integrity and understanding the conformational flexibility of the steroid in solution.

Advanced Chromatographic Techniques Coupled with Spectroscopic Detection for Purity and Identity Confirmation

To confirm the identity and determine the purity of this compound, advanced chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC) coupled with spectroscopic detectors, are indispensable.

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is the method of choice for the analysis of corticosteroids. A C18 or C8 column is typically used with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with gradient elution to achieve optimal separation of the main compound from any related substances or degradation products. nih.govnih.gov Detection is commonly performed using a Diode Array Detector (DAD), which provides UV spectra across a range of wavelengths for peak identification and purity assessment. The characteristic λ_max at ~240 nm is used for quantification. nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS): Coupling HPLC with a mass spectrometer (LC-MS or LC-MS/MS) provides an even higher level of specificity for identity confirmation. nih.govdshs-koeln.de Electrospray Ionization (ESI) is a common ionization technique for these molecules. Mass spectrometry provides the mass-to-charge ratio (m/z) of the parent molecule, confirming its molecular weight (C₂₇H₃₅FO₇, MW = 490.56 g/mol ). scbt.comaxios-research.com Furthermore, tandem mass spectrometry (MS/MS) can be used to fragment the parent ion, creating a unique fragmentation pattern that serves as a molecular fingerprint. The fragmentation of betamethasone esters often involves the loss of hydrogen fluoride, water, and the ester side chains, providing structural confirmation. dshs-koeln.de These methods are highly sensitive and specific, allowing for the detection and quantification of the active compound and any impurities at very low levels. nih.gov

| Parameter | Typical Conditions for Corticosteroid Analysis |

|---|---|

| Chromatographic Mode | Reversed-Phase HPLC nih.govnih.gov |

| Stationary Phase (Column) | C18 or C8 (e.g., 250 mm x 4.6 mm, 5 µm) nih.gov |

| Mobile Phase | Gradient of Water and Acetonitrile/Methanol nih.gov |

| Detection (UV) | Diode Array Detector (DAD) at ~240 nm nih.gov |

| Detection (Mass Spec) | Electrospray Ionization (ESI), positive or negative mode nih.govdshs-koeln.de |

| MS Analysis | Full scan for MW confirmation; MS/MS for structural fragmentation dshs-koeln.de |

Molecular and Cellular Mechanisms of Action: in Vitro and Mechanistic Perspectives

Glucocorticoid Receptor (GR) Binding Affinity and Kinetics (In Vitro)

The initiation of glucocorticoid action is the binding of the ligand to the cytosolic glucocorticoid receptor. The affinity and kinetics of this binding are critical determinants of the compound's potency. Betamethasone-21-acetate-17-propionate is recognized as a potent glucocorticoid receptor agonist with a high binding affinity for the GR. researchgate.net

Competitive binding assays are a standard in vitro method to determine the relative binding affinity of a compound for a receptor. nih.gov These assays typically involve the use of a radiolabeled ligand, such as [3H]dexamethasone or [3H]hydrocortisone, which competes with the unlabeled test compound for binding to the receptor, often from cytosolic preparations of cultured cells like human keratinocytes. nih.gov

Generally, esterification of the parent alcohol (betamethasone) can modulate both lipophilicity and receptor affinity. For instance, a 21-acetate (21-OAc) substitution on betamethasone (B1666872) tends to decrease the steroid's affinity for the GR. nih.gov Conversely, elongation of the ester chain at both C-17 and C-21 positions can lead to an increase in binding affinity. nih.gov For a 17α, 21-diester like this compound, the binding affinity is reported to be lower than that of the corresponding 17α-monoester but higher than that of the 21-monoester or the parent alcohol, betamethasone. nih.gov

Table 1: Relative Glucocorticoid Receptor Binding Affinity of Betamethasone Esters (Qualitative Comparison) This table is generated based on established structure-activity relationships for glucocorticoid esters.

| Compound | Position of Ester Group(s) | Expected Relative GR Binding Affinity |

| Betamethasone | N/A (Parent Alcohol) | Baseline |

| Betamethasone-21-Acetate | C-21 | Lower than Betamethasone |

| Betamethasone-17-Propionate | C-17 | Higher than Betamethasone |

| This compound | C-17 and C-21 | Higher than Betamethasone and Betamethasone-21-Acetate; Lower than Betamethasone-17-Propionate |

Note: This qualitative relationship is based on general findings for glucocorticoid esters and may vary depending on the specific experimental conditions.

Molecular docking studies of the structurally similar compound, betamethasone dipropionate, provide a model for understanding how this compound might interact with the ligand-binding domain (LBD) of the glucocorticoid receptor. nih.gov These in silico analyses predict that the compound fits well within the LBD, forming key interactions with specific amino acid residues. nih.gov

Key predicted interactions for betamethasone dipropionate, which are likely comparable for this compound, include hydrogen bonding and hydrophobic interactions. For example, the carbonyl group at C-3 is predicted to form a hydrogen bond with Gln570, while the hydroxyl group at C-11 may interact with Asn564. nih.gov Significant hydrophobic and π-alkyl interactions are also anticipated with residues such as Met560, Leu563, Met604, and Gln642, which help to anchor the ligand securely within the binding pocket. nih.gov

Table 2: Predicted Binding Interactions of Betamethasone Dipropionate with Glucocorticoid Receptor Amino Acid Residues Data from molecular docking studies of Betamethasone Dipropionate, a structurally related compound. nih.gov

| Ligand Moiety | Interacting GR Residue | Type of Interaction | Predicted Binding Affinity (kcal/mol) |

| Carbonyl group at C-3 | Gln570 | Hydrogen Bond | -10.94 |

| Hydroxyl group at C-11 | Asn564 | Hydrogen Bond | |

| Methyl groups | Met560, Leu563, Met604, Gln642, Leu732, Tyr735, Thr739 | Alkyl-alkyl and π-alkyl |

Note: This data is for Betamethasone Dipropionate and serves as an illustrative model for the potential interactions of this compound.

There is currently no specific research available on allosteric modulation of the GR by this compound.

Ligand-Receptor Complex Formation and Nuclear Translocation Mechanisms (In Vitro Cell Models)

Upon binding of this compound, the glucocorticoid receptor undergoes a conformational change. This transformation is a critical step that leads to the dissociation of a multi-protein chaperone complex, which includes heat shock proteins (HSPs) such as Hsp90 and Hsp70. The unmasking of the receptor's nuclear localization signals (NLS) is a direct consequence of this dissociation.

The newly formed ligand-receptor complex then translocates from the cytoplasm into the nucleus. This process is an active, energy-dependent mechanism. The activated GR complex is transported through the nuclear pore complex into the nucleoplasm. This critical step is a prerequisite for the receptor to interact with DNA and other transcription factors to modulate gene expression. While this is the established general mechanism for glucocorticoids, specific in vitro studies detailing the kinetics and precise pathway of nuclear translocation for the this compound-GR complex have not been specifically reported.

Modulation of Gene Expression Pathways at the Transcriptional Level (In Vitro)

Inside the nucleus, the this compound-GR complex modulates the transcription of target genes. This modulation is a primary mechanism behind the compound's anti-inflammatory effects and occurs through several pathways.

The most direct mechanism of gene regulation by the GR is through its binding to specific DNA sequences known as Glucocorticoid Response Elements (GREs). nih.gov The activated GR homodimer binds to these GREs, which are typically located in the promoter regions of target genes. nih.gov This interaction can either enhance (transactivation) or suppress (transrepression) the rate of transcription of these genes.

In vitro studies with other potent glucocorticoids have shown that they are powerful stimulators of gene expression through GRE-mediated transactivation. pharmgkb.org It is through this mechanism that the this compound-GR complex is expected to upregulate the transcription of genes encoding anti-inflammatory proteins. While genome-wide analyses have identified GRE-binding sites for betamethasone near key target genes, specific studies quantifying the binding of the this compound-GR complex to GREs are not currently available. nih.gov

A key aspect of the anti-inflammatory action of glucocorticoids is the induction of genes that inhibit inflammatory processes. Two such important proteins are Lipocortin-1 (also known as Annexin (B1180172) A1) and Interleukin-10 (IL-10).

Lipocortin-1: In vitro studies have demonstrated that glucocorticoids upregulate the synthesis and cell-surface expression of Lipocortin-1. nih.govnih.gov This protein is known to mediate some of the anti-inflammatory effects of glucocorticoids. nih.gov For example, exposure of pituitary tissue to dexamethasone (B1670325) in vitro leads to a progressive increase in the amount of Lipocortin-1 on the outer surface of the cells. nih.gov It is highly probable that this compound, as a potent glucocorticoid, similarly induces the expression of Lipocortin-1 in target cells, contributing to its anti-inflammatory profile.

Inhibition of Pro-inflammatory Gene Expression (e.g., Cytokines, Chemokines via NF-κB, AP-1 pathways in cell lines)

The anti-inflammatory effects of glucocorticoids like betamethasone are largely mediated through the suppression of pro-inflammatory gene expression. This is primarily achieved by interfering with the activity of key transcription factors, namely Nuclear Factor-kappa B (NF-κB) and Activator Protein-1 (AP-1). While direct in vitro studies on this compound are limited, the mechanisms can be inferred from studies on closely related compounds such as betamethasone dipropionate and general principles of glucocorticoid action. patsnap.comdrugbank.com

Upon binding to the glucocorticoid receptor (GR) in the cytoplasm, the betamethasone-receptor complex translocates to the nucleus. patsnap.com Here, it can inhibit NF-κB and AP-1 signaling through several mechanisms:

Direct Interaction: The activated GR can directly bind to components of the NF-κB and AP-1 complexes, preventing them from binding to their DNA response elements and initiating the transcription of pro-inflammatory genes.

Induction of Inhibitory Proteins: Glucocorticoids are known to induce the synthesis of Inhibitor of kappa B alpha (IκBα). nih.gov IκBα binds to NF-κB in the cytoplasm, sequestering it and preventing its translocation to the nucleus, thereby blocking its pro-inflammatory signaling. nih.gov

Competition for Coactivators: The activated GR can compete with NF-κB and AP-1 for limited pools of essential coactivator proteins, such as CREB-binding protein (CBP) and p300. This competition reduces the transcriptional activity of NF-κB and AP-1.

The downstream effect of this inhibition is a marked reduction in the expression of a wide array of pro-inflammatory molecules. In vitro studies on various cell lines have demonstrated that betamethasone and its esters can significantly decrease the production of cytokines and chemokines. For instance, betamethasone has been shown to inhibit the release of Interleukin-8 (IL-8) and Macrophage Inflammatory Protein (MIP) from polymorphonuclear neutrophils. nih.gov Similarly, betamethasone dipropionate has been found to additively inhibit the secretion of IL-17A and Tumor Necrosis Factor-alpha (TNF-α) in both CD4(+) and CD8(+) T cells. nih.gov

Table 1: In Vitro Inhibition of Pro-inflammatory Cytokines and Chemokines by Betamethasone and its Esters

| Cell Line/Type | Stimulus | Compound | Inhibited Cytokine/Chemokine | Reference |

| Polymorphonuclear Neutrophils (Newborn) | Tumor Necrosis Factor | Betamethasone | Interleukin-8 (IL-8), Macrophage Inflammatory Protein (MIP) | nih.gov |

| CD4(+) and CD8(+) T cells | - | Betamethasone Dipropionate | Interleukin-17A (IL-17A), Tumor Necrosis Factor-alpha (TNF-α) | nih.gov |

| Dendritic Cells | - | Betamethasone Dipropionate | Interleukin-23 (IL-23), Tumor Necrosis Factor-alpha (TNF-α) | nih.gov |

This table is interactive. Click on the headers to sort.

Cellular Signaling Pathway Activation and Crosstalk (In Vitro, e.g., MAPK, PI3K/Akt in cell lines)

The cellular effects of this compound extend beyond the direct regulation of transcription factors. The glucocorticoid receptor signaling pathway engages in significant crosstalk with other major intracellular signaling cascades, including the Mitogen-Activated Protein Kinase (MAPK) and Phosphatidylinositol 3-kinase (PI3K)/Akt pathways. The dysregulation of these pathways is implicated in various inflammatory skin diseases. nih.gov

The interaction between the GR and these pathways is complex and can be both synergistic and antagonistic depending on the cellular context. Glucocorticoids can modulate MAPK signaling, which plays a crucial role in cellular processes like proliferation, differentiation, and apoptosis. nih.gov For example, the p38 MAPK pathway has been shown to influence GR phosphorylation, which can impact its activity. nih.gov

The PI3K/Akt signaling pathway is another critical regulator of cell survival, growth, and proliferation. nih.gov Evidence suggests that glucocorticoids can influence this pathway, although the exact mechanisms and outcomes can vary between cell types. Some studies indicate that glucocorticoids may inhibit the PI3K/Akt pathway, contributing to their anti-proliferative effects.

Influence of Esterification Pattern on Glucocorticoid Receptor Selectivity and Binding Kinetics

The ester groups at the C17 and C21 positions of the betamethasone molecule are not merely passive additions; they play a crucial role in determining the compound's pharmacokinetic and pharmacodynamic properties, including its selectivity for the GR and its binding kinetics. nih.gov

Esterification generally increases the lipophilicity of the steroid, which can enhance its penetration through cell membranes. nih.gov However, the nature and position of the ester group also directly impact the affinity and binding kinetics to the GR.

Research on a range of steroids has shown that:

21-Acetate Substitution: The addition of an acetate (B1210297) group at the C21 position tends to decrease the steroid's affinity for the GR while increasing its lipophilicity. nih.gov Generally, 21-esters exhibit lower binding affinity than the parent alcohol. nih.gov

17-Propionate Substitution: Elongation of the ester chain at the C17 position, such as with a propionate (B1217596) group, can lead to an increase in both binding affinity for the GR and lipophilicity. nih.gov

Diesterification: The presence of ester groups at both C17 and C21, as in this compound, results in a complex interplay of these effects. The binding affinity of a 17α, 21-diester is typically lower than that of the corresponding 17α-ester alone but higher than that of the 21-ester or the parent alcohol. nih.gov

Table 2: Influence of Esterification on Glucocorticoid Receptor Binding Affinity

| Compound Type | General Effect on GR Binding Affinity | General Effect on Lipophilicity | Reference |

| 17α-OH, 21-OH Substitution | Increase | Decrease | nih.gov |

| 17α-OAc, 21-OAc Substitution | Decrease | Increase | nih.gov |

| Elongated Ester Chain (C17 & C21) | Increase | Increase | nih.gov |

| 17α, 21-Diester | Lower than 17α-ester, higher than 21-ester and parent alcohol | High | nih.gov |

This table is interactive. Click on the headers to sort.

Pharmacokinetic and Metabolic Investigations: Non Clinical and in Vitro Models

Enzymatic Hydrolysis of Ester Linkages (In Vitro Systems, e.g., Liver Microsomes, Plasma Esterases)

The structure of Betamethasone-21-Acetate-17-Propionate contains two ester linkages, at the C-17 and C-21 positions, which are susceptible to enzymatic hydrolysis. This process is a primary metabolic pathway for many corticosteroid prodrugs, converting them into more active or easily eliminated forms. In vitro systems using liver microsomes or plasma from various species are standard models to study the rate and extent of this hydrolysis.

Identification of Esterase Enzymes Responsible for Metabolism

Specific esterase enzymes, such as carboxylesterases, present in the liver, plasma, and other tissues, would be responsible for cleaving the acetate (B1210297) and propionate (B1217596) groups from the betamethasone (B1666872) backbone. However, studies specifically identifying the esterases that metabolize this compound have not been identified in the available scientific literature.

Kinetic Parameters of Hydrolysis (Km, Vmax)

The efficiency and capacity of enzymatic hydrolysis are defined by the kinetic parameters Km (Michaelis constant) and Vmax (maximum reaction velocity). These values quantify the enzyme's affinity for the substrate and its maximum rate of metabolism. A thorough search of scientific databases did not yield any published studies detailing the Km and Vmax values for the hydrolysis of this compound.

Identification and Characterization of Major Metabolites (In Vitro, Non-Human Tissue/Fluid Models)

Following initial hydrolysis, the resulting metabolites can undergo further biotransformation through various pathways. In vitro models using non-human tissue fractions (like liver S9 fractions or hepatocytes) or biological fluids are employed to identify and characterize these subsequent metabolic products.

Oxidative Metabolism Pathways (e.g., Cytochrome P450 interactions in liver microsomes)

Oxidative metabolism, primarily mediated by the Cytochrome P450 (CYP) superfamily of enzymes in the liver, is a common pathway for steroid compounds. This can involve reactions such as hydroxylation. Research detailing the interaction of this compound with CYP enzymes or identifying its specific oxidative metabolites in liver microsomes is not available in the reviewed literature.

Conjugation Pathways (e.g., Glucuronidation, Sulfation in in vitro models)

Conjugation is a phase II metabolic process where a molecule is attached to the parent compound or its metabolites to increase water solubility and facilitate excretion. Key conjugation reactions include glucuronidation (via UDP-glucuronosyltransferases) and sulfation (via sulfotransferases). There is no specific published data available concerning the potential glucuronide or sulfate (B86663) conjugates of this compound or its metabolites from in vitro models.

In Vitro Permeability and Transport Studies Across Biological Barriers (e.g., Caco-2 cells, PAMPA assays)

In vitro permeability assays are essential for predicting a drug's potential for oral absorption. The Parallel Artificial Membrane Permeability Assay (PAMPA) assesses passive diffusion, while the Caco-2 cell monolayer model can evaluate both passive and active transport mechanisms across an intestinal barrier model. Specific data on the permeability of this compound from either PAMPA, Caco-2, or other similar in vitro transport studies are not documented in the accessible scientific literature.

Plasma Protein Binding Studies (In Vitro)

In vitro studies are crucial for determining the extent to which a drug binds to plasma proteins, as this interaction significantly influences its pharmacokinetic profile and pharmacological activity. For corticosteroids, the primary binding proteins in human plasma are corticosteroid-binding globulin (also known as transcortin) and albumin. The binding to these proteins is a key determinant of the unbound fraction of the drug, which is the portion that is pharmacologically active and available for distribution and clearance.

Corticosteroid-binding globulin (CBG) is a high-affinity, low-capacity binding protein for many corticosteroids. In contrast, albumin has a lower affinity but a much higher binding capacity. The degree of binding to these proteins can vary among different corticosteroid derivatives.

While specific in vitro plasma protein binding data for this compound is not extensively detailed in publicly available literature, general principles of corticosteroid binding and data from structurally related compounds like betamethasone provide valuable insights. For instance, a comparative study investigated the plasma binding of betamethasone, dexamethasone (B1670325), and hydrocortisone (B1673445). medchemexpress.com Such studies typically utilize methods like equilibrium dialysis to determine the percentage of the drug that is bound to plasma proteins. medchemexpress.com

The extent of plasma protein binding is a critical parameter in non-clinical safety and efficacy evaluations. A high degree of protein binding can affect the interpretation of in vitro toxicology studies and is essential for predicting the pharmacokinetics in humans.

Below is a comparative data table illustrating the plasma protein binding of different corticosteroids, which helps to contextualize the potential binding characteristics of this compound.

| Compound | Plasma Protein Binding (%) | Primary Binding Proteins |

| Hydrocortisone | ~90% | Corticosteroid-Binding Globulin, Albumin |

| Prednisolone | Variable | Corticosteroid-Binding Globulin, Albumin |

| Dexamethasone | ~77% | Albumin |

| Betamethasone | 64% | Albumin |

Detailed Research Findings

Research into the plasma protein binding of synthetic corticosteroids has established that structural modifications to the steroid nucleus can significantly alter their affinity for plasma proteins. For betamethasone and its derivatives, the binding is predominantly to albumin rather than transcortin. medchemexpress.com This is in contrast to endogenous cortisol, which has a high affinity for transcortin. medchemexpress.com

Analytical Chemistry Methodologies for Comprehensive Characterization and Quantification

Development and Validation of High-Performance Liquid Chromatography (HPLC) Methods

High-Performance Liquid Chromatography is a premier technique for the analysis of Betamethasone-21-Acetate-17-Propionate and related substances due to its high resolution, sensitivity, and specificity. nih.gov Various HPLC modes are employed to address different analytical challenges, from routine purity and assay testing to the complex separation of stereoisomers.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the most common method for the assay and determination of impurities in betamethasone (B1666872) esters. nih.gov In this technique, a non-polar stationary phase (like C8 or C18) is used with a polar mobile phase, causing non-polar compounds to be retained longer. This allows for the effective separation of this compound from its potential impurities and degradation products. ijpsonline.com

Several validated RP-HPLC methods have been developed for the analysis of betamethasone derivatives. oup.com For instance, a gradient RP-HPLC method has been shown to be effective in separating Betamethasone Dipropionate from its related substances, including Betamethasone 17-Propionate, 21-acetate. ijpsonline.com The method's stability-indicating capability is established through forced degradation studies, demonstrating its ability to separate the main compound from degradation products formed under stress conditions such as acid, base, peroxide, and light exposure. ijpsonline.com

Key parameters for a typical RP-HPLC method are detailed in the table below.

| Parameter | Condition |

|---|---|

| Stationary Phase (Column) | Alltima C18 (250×4.6 mm, 5 µm) |

| Mobile Phase A | Water: Tetrahydrofuran (B95107): Acetonitrile (B52724) (90:4:6 v/v/v) |

| Mobile Phase B | Acetonitrile: Tetrahydrofuran: Water: Methanol (74:2:4:20 v/v/v/v) |

| Flow Rate | 1.0 mL/min |

| Detection Wavelength | 240 nm |

| Column Temperature | 50°C |

| Injection Volume | 20 µl |

Method validation according to International Conference on Harmonisation (ICH) guidelines confirms that the procedure is linear, sensitive, specific, accurate, and precise for its intended purpose. ijpsonline.com The limit of detection (LOD) and limit of quantitation (LOQ) for related substances can be as low as 0.02 µg/ml and 0.07 µg/ml, respectively. ijpsonline.com

The stereochemical configuration of a drug is critical to its pharmacological activity. chromatographyonline.com Betamethasone is an epimer of Dexamethasone (B1670325), differing only in the spatial orientation of the methyl group at the C-16 position. oup.com While this compound itself does not have an enantiomer, its parent molecule, Betamethasone, has a diastereomer, making chiral separation crucial for ensuring the correct stereoisomer is present. Chiral HPLC is the primary technique used for this purpose. nih.gov

Separating epimers like Betamethasone and Dexamethasone is challenging due to their very similar physicochemical properties. oup.com Effective separation often requires specialized chiral stationary phases (CSPs) or the use of chiral selectors as additives in the mobile phase. oup.comnih.gov One successful approach involves using β-cyclodextrin as a mobile phase additive in a reversed-phase system, which can achieve a resolution factor of 3.3 between the two epimers. oup.com Another method utilizes an ACE C8 column with a mobile phase of water and tetrahydrofuran, achieving a resolution factor of 3.1. oup.com These methods are essential for quantifying the undesired epimer as a chiral impurity. chromatographyonline.comoup.com

Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement in liquid chromatography, utilizing columns packed with sub-2 µm particles. This technology provides substantial improvements in resolution, sensitivity, and speed of analysis compared to traditional HPLC. researchgate.net

For the analysis of betamethasone, UPLC methods can significantly reduce run times while maintaining or even enhancing separation efficiency. sielc.com A developed UPLC-Tandem Mass Spectrometry method for Betamethasone and Dexamethasone utilizes an Acquity BEH C18 column (50 mm × 2.1 mm, 1.7 µm). researchgate.net The analytes are eluted using a stepwise gradient with a mobile phase consisting of acetonitrile and 0.1% (v/v) acetic acid in water. This method demonstrates linearity over a concentration range from 10 to 1500 ng/mL, showcasing its high sensitivity. researchgate.net The speed and resolution of UPLC make it highly suitable for high-throughput screening and quality control environments.

Gas Chromatography (GC) and Headspace GC for Residual Solvents

The manufacturing process of this compound may involve the use of various organic solvents. Since these residual solvents can pose a risk to patient safety and affect the physicochemical properties of the drug substance, their levels are strictly controlled according to ICH guidelines. shimadzu.comorientjchem.org Gas Chromatography (GC), particularly with a headspace sampling technique, is the standard method for the determination of residual solvents in pharmaceutical products. researchgate.net

Headspace GC is a highly efficient and clean method for this analysis. The sample is heated in a sealed vial, allowing volatile solvents to partition into the gas phase (headspace). An aliquot of this gas is then injected into the GC system, preventing non-volatile matrix components from contaminating the instrument. alfa-chemistry.com A static headspace GC method has been developed and validated for the determination of both low and high boiling point residual solvents in Betamethasone Valerate (B167501), a closely related compound. alfa-chemistry.com This method is capable of simultaneously quantifying solvents like acetone (B3395972), methylene (B1212753) chloride, and dimethylsulfoxide. alfa-chemistry.com

| Parameter | Condition |

|---|---|

| Technique | Static Headspace Gas Chromatography |

| Column | DB-624 fused silica (B1680970) capillary column (or equivalent) |

| Carrier Gas | Helium |

| Detector | Flame Ionization Detector (FID) |

| Oven Program | Initial temp. 40°C, ramped to 160°C |

| Quantitation Limit (QL) | 20 ppm (Acetone, Methylene Chloride); 50 ppm (Dimethylsulfoxide) |

Chromatographic Detection Techniques

The choice of detector is critical in chromatographic analysis, influencing the sensitivity, selectivity, and the amount of information that can be obtained from a single run.

UV-Visible Diode Array Detection (DAD) is a powerful tool used in conjunction with HPLC and UPLC. Unlike standard UV detectors that measure absorbance at a single wavelength, a DAD acquires the full UV-Vis spectrum for every point in the chromatogram. researchgate.net This capability is invaluable for assessing the spectral purity of a chromatographic peak. alliedacademies.org

For this compound, DAD can be used to confirm the identity of the main peak by comparing its spectrum with that of a reference standard. More importantly, it is used to check for co-eluting impurities. By comparing the spectra at the upslope, apex, and downslope of a peak, a "peak purity index" can be calculated. alliedacademies.org A pure peak will have identical spectra across its entire width. This technique is a key component of stability-indicating methods, ensuring that the main drug peak is not contaminated with degradation products, thus confirming the method's specificity. alliedacademies.org For betamethasone esters, detection is typically performed around 240-250 nm, where the chromophore exhibits strong absorbance. ijpsonline.comiajps.comsphinxsai.com

Mass Spectrometry (MS) Detection for Specificity and Identification

Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS), serves as a powerful tool for the definitive identification and structural elucidation of this compound. The specificity of MS detection is derived from its ability to measure the mass-to-charge ratio (m/z) of the parent ion and its subsequent fragment ions, providing a unique fingerprint for the molecule.

Electrospray ionization (ESI) is a commonly employed technique for the analysis of betamethasone esters. In positive ESI mode, this compound (with a molecular weight of 490.56 g/mol ) would be expected to form a protonated molecule [M+H]⁺ at m/z 491.56. pharmaffiliates.com Tandem mass spectrometry (MS/MS) experiments are crucial for distinguishing it from its isomers, such as Betamethasone 17,21-Dipropionate.

The fragmentation patterns of betamethasone esters are highly specific and can be used for differentiation. Studies on related betamethasone esters show characteristic fragmentation pathways. For instance, a common initial fragmentation step for fluorinated corticosteroids is the loss of hydrogen fluoride (B91410) (HF), resulting in a loss of 20 atomic mass units (u). Subsequent fragmentation can involve the loss of water (H₂O, 18 u) and the ester side chains. The relative abundance of specific fragment ions can help distinguish between positional isomers. dshs-koeln.denih.gov For example, the fragmentation of 17-esters and 21-esters of betamethasone shows distinct pathways that allow for their differentiation even when they have identical molecular weights. dshs-koeln.de

Table 1: Expected Mass Spectrometry Data for this compound

| Parameter | Expected Value | Technique |

|---|---|---|

| Molecular Formula | C₂₇H₃₅FO₇ | - |

| Molecular Weight | 490.56 | - |

| [M+H]⁺ Ion (m/z) | 491.56 | ESI-MS |

| Primary Fragments (m/z) | [M+H-HF]⁺, [M+H-H₂O]⁺, fragments from side-chain losses | ESI-MS/MS |

This table is generated based on the molecular formula and common fragmentation patterns of related corticosteroids. pharmaffiliates.comdshs-koeln.de

Impurity Profiling and Identification of Related Substances

Impurity profiling is a critical aspect of pharmaceutical quality control, mandated by regulatory bodies like the FDA and EMA. ijpsonline.com this compound is itself often considered a key impurity and related substance in Betamethasone Dipropionate drug products, where it is sometimes referred to as Betamethasone Dipropionate Impurity D. ontosight.aivwr.com The comprehensive analysis of related substances requires robust analytical methods capable of separating and identifying structurally similar compounds.

Method Development for Detection of Synthesis-Related Impurities

The development of methods for detecting synthesis-related impurities typically involves high-performance liquid chromatography (HPLC) with UV or MS detection. For corticosteroids like this compound, reversed-phase HPLC is the predominant technique.

Method development focuses on optimizing chromatographic conditions to achieve adequate separation of the main compound from all potential impurities. Key parameters that are systematically adjusted include:

Stationary Phase: C18 columns are commonly used, providing the necessary hydrophobicity to retain and separate steroid esters. ijpsonline.comnih.gov

Mobile Phase: A gradient elution is often necessary to resolve complex mixtures of impurities. Typical mobile phases consist of a mixture of an aqueous component (e.g., water or a buffer like ammonium (B1175870) acetate) and organic solvents such as acetonitrile and methanol. nih.govnih.gov Tetrahydrofuran is also sometimes included to fine-tune selectivity. ijpsonline.com

Column Temperature: Maintaining a constant, elevated column temperature (e.g., 50°C) can improve peak shape and reproducibility. nih.gov

Detection: UV detection is standard, with a wavelength of around 240 nm being suitable for the corticosterone (B1669441) chromophore present in the molecule. ijpsonline.comnih.gov

The goal is to develop a stability-indicating method that can separate the active pharmaceutical ingredient (API) from its synthetic precursors, intermediates, and by-products.

Identification of Degradation Products and By-products

Forced degradation studies are essential for identifying potential degradation products that may form during the shelf-life of a drug product. Betamethasone esters are susceptible to degradation under various stress conditions, including heat, light, and changes in pH. nih.gov

Studies on the closely related Betamethasone Dipropionate show that thermal and pH-dependent degradation can lead to the formation of several products through hydrolysis of the ester groups. nih.govnih.gov The primary degradation products identified include:

Betamethasone-17-propionate

Betamethasone-21-propionate

Betamethasone (the parent alcohol)

These degradation reactions involve deacylation at the C17 and C21 positions. nih.gov Given the structural similarity, it is highly probable that this compound would degrade via similar pathways, yielding Betamethasone-17-propionate, Betamethasone-21-acetate, and ultimately Betamethasone. Photolytic degradation is also a significant pathway for corticosteroids, leading to a reduction in the parent compound. ijpsonline.com

Quantification of Impurities in Complex Matrices (Analytical Standards)

Once impurities are identified, they must be quantified accurately. Validated HPLC methods are used for this purpose, requiring the availability of analytical reference standards for each impurity. The quantification of impurities like this compound in a drug substance or product matrix is performed against these standards.

The performance of these quantitative methods is defined by several parameters, including the Limit of Detection (LOD) and Limit of Quantitation (LOQ). For related substances of Betamethasone Dipropionate, methods have been developed with high sensitivity.

Table 2: Typical HPLC Method Performance for Quantification of Betamethasone Related Substances

| Parameter | Reported Value | Reference |

|---|---|---|

| Limit of Detection (LOD) | 0.02 µg/mL | ijpsonline.comnih.gov |

| Limit of Quantitation (LOQ) | 0.07 µg/mL | ijpsonline.comnih.gov |

| Linearity Range | LOQ to 200% of specification limit | nih.govnih.gov |

| Correlation Coefficient (r²) | >0.999 | nih.govnih.gov |

These values demonstrate that analytical methods are capable of detecting and quantifying impurities at levels well below the 0.1% reporting threshold often required by regulatory guidelines. ijpsonline.com

Assay Validation According to International Guidelines (e.g., ICH Q2(R1))

The validation of an analytical procedure is the process by which it is established, through laboratory studies, that the performance characteristics of the method meet the requirements for its intended application. ich.orgfda.gov The ICH Q2(R1) guideline provides a framework for validating analytical procedures.

Linearity, Range, Accuracy, and Precision

The validation of an analytical method ensures that it is suitable for its intended purpose. For the comprehensive characterization and quantification of this compound, establishing the linearity, range, accuracy, and precision of the method is of paramount importance. These parameters are typically evaluated according to the International Conference on Harmonisation (ICH) guidelines. nih.gov

A gradient reversed-phase high-performance liquid chromatography (HPLC) method has been developed and validated for the analysis of betamethasone dipropionate and its related substances, including this compound. nih.gov This method typically utilizes an Altima C18 column (250x4.6 mm, 5 µm) with a mobile phase gradient consisting of water, tetrahydrofuran, acetonitrile, and methanol. nih.gov Detection is commonly performed at a wavelength of 240 nm. nih.gov

Linearity and Range

Linearity is the ability of the analytical method to elicit test results that are directly proportional to the concentration of the analyte. The range is the interval between the upper and lower concentrations of the analyte in the sample for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity. oup.com

For this compound, the method has been shown to be linear over a range extending from its Limit of Quantitation (LOQ) to 200% of its individual impurity specification limit. nih.govoup.com In a specific study, the linearity was established from 0.07 µg/mL (LOQ) up to 2 µg/mL, which corresponds to 200% of a 1% impurity specification. oup.com The strength of the linear relationship is demonstrated by a high regression coefficient (r²) typically in the range of 0.9991 to 0.9999. nih.govoup.com

| Parameter | Value |

|---|---|

| Linearity Range | 0.07 µg/mL to 2.0 µg/mL |

| Regression Coefficient (r²) | 0.9991 - 0.9999 |

Accuracy

Accuracy refers to the closeness of the test results obtained by the method to the true value. It is often determined by recovery studies, where a known amount of the analyte is added to a placebo or sample matrix and the percentage of the analyte recovered is calculated.

For this compound, accuracy has been demonstrated by adding the compound at various concentration levels (e.g., LOQ, 50%, 100%, and 150% of the specification limit) to a placebo. oup.com The mean recovery values for related impurities of betamethasone esters are generally expected to be within the range of 90-110%. oup.com Studies have shown mean recovery values for impurities related to betamethasone dipropionate to be in the range of 98-102%, indicating a high degree of accuracy for the method. oup.com

| Spiking Level | Acceptance Criteria for Recovery | Reported Recovery Range for Related Impurities |

|---|---|---|

| LOQ | Generally 80-120% | 98-102% |

| 50% | 90-110% | |

| 100% | ||

| 150% |

Precision

Precision is the measure of the degree of scatter of a series of measurements of the same homogeneous sample under the prescribed conditions. It is usually expressed as the relative standard deviation (RSD) of a series of measurements. Precision is considered at two levels: repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst variability).

In the validated HPLC method for this compound, the precision was demonstrated by analyzing multiple preparations of a sample spiked with the compound. The acceptance criteria for the %RSD for the precision of related substances is typically not more than 1.0%. nih.govoup.com

| Parameter | Acceptance Criterion (%RSD) | Reported Value for this compound (%RSD) |

|---|---|---|

| Repeatability (Intra-day Precision) | ≤ 1.0% | < 1.0% |

| Intermediate Precision (Inter-day) | ≤ 1.0% | < 1.0% |

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

The Limit of Detection (LOD) is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. The Limit of Quantitation (LOQ) is the lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

For the analysis of this compound, the LOD and LOQ are determined based on the signal-to-noise ratio, where the signal-to-noise ratio is typically 3:1 for LOD and 10:1 for LOQ. oup.com In a validated HPLC method, the LOD for this compound was found to be 0.02 µg/mL, and the LOQ was 0.07 µg/mL. nih.govoup.com These low limits demonstrate the sensitivity of the analytical method for detecting and quantifying trace amounts of this compound. oup.com

| Parameter | Methodology | Value |

|---|---|---|

| Limit of Detection (LOD) | Signal-to-Noise Ratio of approx. 3:1 | 0.02 µg/mL |

| Limit of Quantitation (LOQ) | Signal-to-Noise Ratio of approx. 10:1 | 0.07 µg/mL |

Robustness and System Suitability Testing

Robustness

Robustness is the measure of a method's capacity to remain unaffected by small, but deliberate, variations in method parameters and provides an indication of its reliability during normal usage. For HPLC methods, robustness is evaluated by intentionally varying parameters such as flow rate, column temperature, and mobile phase composition.

In the analysis of this compound, robustness was established by varying the flow rate (e.g., ±0.1 mL/min from the nominal 1.0 mL/min) and the column temperature (e.g., ±5°C from the nominal 50°C). oup.com The results of these variations showed that the system suitability parameters, such as the tailing factor and resolution, remained within the acceptance criteria, and the relative retention time of the compound was not significantly affected. oup.com This indicates that the developed method is robust for the intended analytical application. oup.com

| Parameter Varied | Variation | Effect on System Suitability |

|---|---|---|

| Flow Rate | ± 0.1 mL/min | Within acceptance criteria |

| Column Temperature | ± 5°C | Within acceptance criteria |

System Suitability Testing

System suitability testing is an integral part of many analytical procedures. The tests are based on the concept that the equipment, electronics, analytical operations, and samples to be analyzed constitute an integral system that can be evaluated as such. System suitability test parameters are established to ensure that the chromatographic system is adequate for the intended analysis.

For the analysis of this compound and related substances, key system suitability parameters include the tailing factor for the analyte peak, the resolution between adjacent peaks, and the relative standard deviation of replicate injections. oup.com The acceptance criteria are set to ensure the quality and consistency of the results. oup.com

| Parameter | Acceptance Criteria |

|---|---|

| Tailing Factor (Asymmetry) | Not more than 2.0 |

| Resolution (between this compound and adjacent peaks) | Not less than 11 |

| Relative Standard Deviation (RSD) of replicate injections | Not more than 1.0% |

Structure Activity Relationship Sar Elucidation of Betamethasone 21 Acetate 17 Propionate and Its Analogues

Influence of Ester Substituents (Acetate at C-21, Propionate (B1217596) at C-17) on Glucocorticoid Receptor Binding Affinity

The nature of the ester groups at the C-17 and C-21 positions of the betamethasone (B1666872) backbone is a critical determinant of its glucocorticoid receptor (GR) binding affinity. Research into a range of steroidal compounds has shown that these substitutions significantly modulate the molecule's interaction with the receptor. nih.gov

Esterification at the C-21 position with an acetate (B1210297) group, as seen in Betamethasone-21-Acetate-17-Propionate, generally leads to a decrease in the steroid's affinity for the GR compared to its parent alcohol (betamethasone). nih.gov This modification also tends to increase the lipophilicity of the compound. Conversely, elongation of the ester chain at both the C-17 and C-21 positions, for instance from acetate to valerate (B167501), has been shown to increase both binding affinity and lipophilicity. nih.gov

For diester compounds like this compound, the combined effect is nuanced. The binding affinity of a 17α, 21-diester is typically found to be lower than that of a corresponding 17α-monoester but higher than that of a 21-monoester or the parent alcohol. nih.gov This suggests that the C-17 propionate group contributes positively to receptor binding, partially offsetting the negative influence of the C-21 acetate group. The ester groups are not merely passive additions; they actively influence the orientation and binding of the steroid within the ligand-binding pocket of the GR. Furthermore, these esters can be hydrolyzed by enzymes in the body, releasing more active metabolites, such as betamethasone 17-propionate. nih.gov

| Substitution Pattern | Effect on GR Binding Affinity | Effect on Lipophilicity |

|---|---|---|

| Parent Alcohol (e.g., Betamethasone) | Baseline | Baseline |

| 21-Acetate Ester | Decreased | Increased |

| 17-Propionate Ester | Increased (relative to 21-ester) | Increased |

| 17,21-Diester | Higher than 21-ester, lower than 17-ester | Highly Increased |

Impact of Stereochemistry on Molecular Interactions

The high potency of this compound is not due to its ester substituents alone. The specific stereochemistry of the core steroid molecule, including key features at the C-9, C-11, and C-16 positions, is fundamental to its strong and selective interaction with the glucocorticoid receptor.

Fluorine at C-9: The introduction of a fluorine atom at the 9α position is a hallmark of modern, potent corticosteroids. This modification significantly enhances both glucocorticoid and mineralocorticoid activity. uomustansiriyah.edu.iq The high electronegativity of fluorine is thought to exert an electron-withdrawing effect on the nearby 11β-hydroxyl group, which potentiates the steroid's activity. uomustansiriyah.edu.iq Studies have confirmed that 9α-fluorination enhances receptor binding affinity and, consequently, local anti-inflammatory activity. nih.gov

Hydroxyl at C-11: The presence of an 11β-hydroxyl group is considered essential for the anti-inflammatory and immunosuppressive effects of glucocorticoids. oup.comnih.gov This hydroxyl group is crucial for forming a key hydrogen bond within the GR's ligand-binding domain, anchoring the steroid in the correct orientation for receptor activation. researchgate.net Its presence also imparts a greater rigidity to Ring C of the steroid, which is important for specific glucocorticoid action, in contrast to the more flexible ring structure of their inactive 11-keto counterparts (e.g., cortisone). nih.gov

Beta-methyl at C-16: The 16β-methyl group is a distinguishing feature of betamethasone compared to its isomer, dexamethasone (B1670325) (which has a 16α-methyl group). This substitution at C-16 serves a critical function: it virtually eliminates the mineralocorticoid activity that is otherwise enhanced by the 9α-fluoro group. uomustansiriyah.edu.iq This structural change effectively separates the desired glucocorticoid effects from the undesirable salt-retaining effects, leading to a more selective and safer therapeutic profile. researchgate.net

Correlation between Structural Features and In Vitro Cellular Effects

The specific structural characteristics of betamethasone esters directly translate into distinct effects at the cellular level, primarily through the modulation of gene expression. Upon binding to the GR, the ligand-receptor complex translocates to the nucleus and acts as a transcription factor, either activating or repressing specific genes.

One of the key cellular actions of glucocorticoids is the transrepression of pro-inflammatory genes. Betamethasone, through the GR, can inhibit the activity of inflammatory transcription factors like nuclear factor-kappa B (NF-κB). youtube.com This prevents the transcription of genes that code for inflammatory mediators. Concurrently, betamethasone can induce the expression of anti-inflammatory proteins, such as annexin (B1180172) A1 (lipocortin-1), which in turn inhibit other inflammatory pathways. youtube.com

Interestingly, the esterification of betamethasone can lead to species-specific differences in cellular responses. For example, in vitro studies have shown that while esterified betamethasone derivatives exhibit full transrepression and transactivation agonistic activity in cells transfected with human GR, they only had partial transactivation activity in cells with rat GR. nih.gov Specifically, esterified betamethasone failed to induce the gene for tyrosine aminotransferase in rat hepatoma cells, a process dependent on GR-mediated transactivation. nih.gov This highlights how the ester structure can fine-tune the interaction with the GR and its subsequent ability to modulate gene expression. Furthermore, prolonged exposure to corticosteroids can lead to a down-regulation of the glucocorticoid receptor's own mRNA, representing a cellular feedback mechanism. nih.gov

Comparative SAR Studies with Other Betamethasone Esters and Corticosteroids

The structure-activity relationship of this compound is best understood when compared with other corticosteroids. Such comparisons reveal a clear hierarchy of potency and selectivity that is rooted in specific molecular modifications.

Compared to the parent compound, hydrocortisone (B1673445), betamethasone is approximately 30 times more potent in its anti-inflammatory activity and has negligible mineralocorticoid activity. nadf.us This dramatic increase is attributed to the combination of the 1,2-double bond in Ring A, the 9α-fluoro substituent, and the 16β-methyl group. Dexamethasone, the 16α-methyl isomer of betamethasone, exhibits similarly high glucocorticoid potency. nadf.us

Within the family of betamethasone esters, potency is directly linked to the nature of the ester groups. As previously noted, longer ester chains can enhance binding affinity and activity. nih.gov For instance, betamethasone 17-valerate and betamethasone 17,21-dipropionate are other potent esters used therapeutically. nih.govresearchgate.net Comparative studies have shown that betamethasone 17,21-dipropionate is a highly effective topical anti-inflammatory agent, with potency comparable to other powerful corticosteroids like clobetasol (B30939) propionate. researchgate.netnih.gov

Selectivity is another important parameter. Studies comparing the binding of various glucocorticoids to the GR versus the progesterone (B1679170) receptor (PR) found that less lipophilic glucocorticoids with small 16-position substituents, such as betamethasone, showed high selectivity for the GR. ersnet.org In contrast, more lipophilic esters like mometasone (B142194) furoate were found to be less selective. ersnet.org

| Corticosteroid | Equivalent Dose (mg) | Anti-Inflammatory Potency (Relative to Hydrocortisone) | Mineralocorticoid Potency (Relative to Hydrocortisone) |

|---|---|---|---|

| Hydrocortisone (Short-Acting) | 20 | 1 | 1 |

| Prednisone (Intermediate-Acting) | 5 | 4 | 0.8 |

| Methylprednisolone (Intermediate-Acting) | 4 | 5 | 0.5 |

| Dexamethasone (Long-Acting) | 0.75 | 30 | 0 |

| Betamethasone (Long-Acting) | 0.6 | 30 | 0 |

Data adapted from National Adrenal Diseases Foundation. nadf.us

Chemical Degradation Pathways and Stability Profiling

Forced Degradation Studies to Identify Potential Degradants

Forced degradation studies are essential for identifying potential degradation products that may form under various stress conditions, thus helping to establish the stability-indicating nature of analytical methods. For Betamethasone-21-Acetate-17-Propionate, such studies would likely involve the following conditions:

Hydrolytic Degradation (Acidic, Neutral, Alkaline Conditions)

Hydrolysis is a primary degradation pathway for ester-containing compounds like this compound.

Acidic Conditions: Under acidic conditions, the ester linkages at the C17 and C21 positions are susceptible to hydrolysis. The hydrolysis of the 21-acetate would likely yield Betamethasone-17-Propionate, and hydrolysis of the 17-propionate would result in Betamethasone-21-Acetate. Further hydrolysis of these monoesters would lead to the formation of Betamethasone (B1666872) alcohol.

Neutral Conditions: In neutral pH, the rate of hydrolysis is generally slower compared to acidic or alkaline conditions. However, over extended periods or at elevated temperatures, hydrolysis can still occur, leading to the same degradation products.

Alkaline Conditions: Alkaline hydrolysis is typically more rapid and aggressive. It would lead to the saponification of the ester groups, resulting in the formation of Betamethasone, acetate (B1210297), and propionate (B1217596) salts. Studies on Betamethasone Dipropionate have shown that it degrades into Betamethasone-17-Propionate, Betamethasone-21-Propionate, and Betamethasone alcohol. nih.govnih.gov

Oxidative Degradation (Peroxide, Metal Catalysis)

Corticosteroids are known to be susceptible to oxidation. The dihydroxyacetone side chain at C17 is a potential site for oxidative degradation. Exposure to oxidizing agents like hydrogen peroxide, potentially catalyzed by metal ions, could lead to the formation of various oxidation products. For other betamethasone esters, oxidation can lead to the formation of degradation compounds through reactions involving the ester group and the steroid nucleus. researchgate.net

Photolytic Degradation (UV/Visible Light Exposure)

Exposure to UV or visible light can induce photodegradation of corticosteroids. The α,β-unsaturated ketone chromophore in Ring A of the betamethasone structure is a primary site for absorbing light energy, which can trigger degradation reactions. Studies on Betamethasone and its other esters have shown that UVB irradiation can lead to rearrangements of the steroid ring system and fragmentation of the side chain. researchgate.net Photodegradation of Betamethasone-17-Valerate (B13397696) has been shown to follow first-order kinetics. nih.gov

Thermal Degradation Kinetics and Product Distribution

Thermal stress can accelerate degradation reactions. For Betamethasone Dipropionate, thermal degradation has been reported to follow first-order kinetics. nih.govnih.gov The primary degradation products identified are Betamethasone-17-Propionate, Betamethasone-21-Propionate, and Betamethasone alcohol. nih.govnih.gov It is highly probable that this compound would exhibit similar thermal degradation behavior, with the cleavage of the acetate and propionate esters.

Table 1: Potential Degradation Products of this compound under Forced Degradation Conditions

| Stress Condition | Potential Degradants |

| Hydrolytic (Acidic, Neutral, Alkaline) | Betamethasone-17-Propionate, Betamethasone-21-Acetate, Betamethasone |

| Oxidative | Oxidized derivatives of the steroid nucleus and side chain |

| Photolytic | Photoproducts resulting from rearrangement of Ring A and side-chain cleavage |

| Thermal | Betamethasone-17-Propionate, Betamethasone-21-Acetate, Betamethasone |

Elucidation of Degradation Mechanisms and Pathways

The degradation mechanisms for this compound would likely mirror those of other betamethasone diesters.